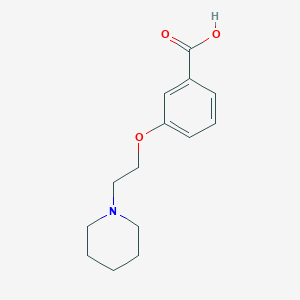

3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-piperidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOVKCSFMUODAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629772 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765270-93-7 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid

Introduction

This compound is a chemical compound featuring a benzoic acid core, an ether linkage, and a piperidine moiety. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Structures incorporating a piperidinyl-ethoxy-phenyl motif are found in various pharmacologically active agents, such as the selective estrogen receptor modulator (SERM) Raloxifene, where a similar 4-isomer serves as a key intermediate.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of the title compound, emphasizing the rationale behind key procedural choices.

Strategic Approach: Retrosynthetic Analysis

The most robust and logical approach for constructing the target molecule's ether linkage is the Williamson ether synthesis.[3][4] This classical S(_N)2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[4]

Our retrosynthetic analysis breaks down the target molecule into readily available starting materials. The ether bond is the most logical disconnection point. This leads to two potential pathways:

-

Pathway A: Disconnecting between the ether oxygen and the ethoxy chain suggests a reaction between a 3-hydroxybenzoate phenoxide and an N-(2-haloethyl)piperidine.

-

Pathway B: Disconnecting between the aromatic ring and the ether oxygen would involve a nucleophilic aromatic substitution by 2-(piperidin-1-yl)ethanol on a 3-halobenzoic acid, a significantly more challenging reaction.

Pathway A is vastly superior because it employs a primary alkyl halide, which is ideal for the S(_N)2 mechanism, minimizing competing elimination reactions that are common with secondary or tertiary halides.[3][5] Furthermore, the acidity of the carboxylic acid group on the 3-hydroxybenzoic acid precursor necessitates a protection strategy to prevent it from interfering with the basic conditions of the ether synthesis.[6] An ester, such as a methyl ester, serves as an effective and easily removable protecting group.

This leads to a robust three-step synthetic strategy:

-

Protection: Esterification of 3-hydroxybenzoic acid.

-

Coupling: Williamson ether synthesis to form the ether linkage.

-

Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis Workflow

The synthesis is executed in a three-step sequence as outlined by our retrosynthetic strategy. This workflow ensures high yields and purity by mitigating potential side reactions.

Caption: Overall synthetic workflow diagram.

Step 1: Protection via Fischer Esterification

Objective: To protect the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester, preventing its interference in the subsequent base-mediated ether synthesis.

Methodology:

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq.).

-

Add methanol (approx. 10 mL per gram of starting material) as both the reagent and solvent.

-

Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq.).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Coupling via Williamson Ether Synthesis

Objective: To form the ether linkage by reacting the protected phenoxide with 1-(2-chloroethyl)piperidine.

Methodology:

-

Combine methyl 3-hydroxybenzoate (1.0 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) in a round-bottom flask. The use of the hydrochloride salt of the amine is common and requires an extra equivalent of base for its neutralization.

-

Add a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the S(_N)2 reaction.[7]

-

Heat the suspension to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate. This crude ester is typically purified by column chromatography on silica gel.

Step 3: Deprotection via Saponification

Objective: To hydrolyze the methyl ester and liberate the target carboxylic acid.

Methodology:

-

Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH, approx. 3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

The target compound, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Part II: Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | [8] |

| InChIKey | NYOVKCSFMUODAF-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | N/A |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is an excellent method for determining the purity of benzoic acid derivatives.[9][10]

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 235 nm[9]

-

Expected Result: A single major peak with a purity of >95%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.

| Data Type | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | ~10-12 (bs, 1H, -COOH), ~7.5-7.1 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~2.8 (t, 2H, -CH₂-N-), ~2.5 (m, 4H, piperidine -CH₂-N-), ~1.6-1.4 (m, 6H, piperidine -CH₂-) |

| ¹³C NMR | ~170 (-COOH), ~158 (Ar-C-O), ~130-115 (Ar-C), ~66 (-O-CH₂-), ~57 (-CH₂-N-), ~54 (piperidine -CH₂-N-), ~25 (piperidine -CH₂-), ~24 (piperidine -CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final compound.

-

Technique: Electrospray Ionization (ESI), Positive Mode

-

Expected m/z: 250.14 [M+H]⁺, corresponding to the protonated molecule (C₁₄H₂₀NO₃⁺).

Conclusion

This guide details a reliable and reproducible three-step synthesis for this compound, grounded in the principles of the Williamson ether synthesis with an appropriate protection/deprotection strategy. The described protocols for purification and characterization, including HPLC, NMR, and MS, provide a complete framework for obtaining and validating this valuable chemical building block with high purity. The emphasis on the rationale behind procedural choices equips researchers to adapt this methodology for related targets in their own discovery programs.

References

-

Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:431-433. Available from: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Available from: [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Available from: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

- 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. ChemicalBook. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236173.htm

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2020;13(4):2387-2394. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. PubChem. Available from: [Link]

- Peters R. Process for preparing benzoic acids. US Patent US20050137396A1. Published June 23, 2005.

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Published December 27, 2021. Available from: [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

-

3-Hydroxybenzoic Acid. PubChem. Available from: [Link]

-

GNPS Library Spectrum CCMSLIB00005770161. UCSD Center for Computational Mass Spectrometry. Available from: [Link]

-

Synthesis of 3-(o-Hydroxymethylphenylthio)-4-hydroxybenzoic acid. PrepChem.com. Available from: [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP Patent EP0699672A1. Published March 6, 1996.

-

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. PubChem. Available from: [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. Available from: [Link]

-

HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate. Available from: [Link]

-

3-Ethylbenzoicacid. The Automated Topology Builder (ATB) and Repository. Available from: [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available from: [Link]

-

4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride | 84449-80-9. MilliporeSigma. Available from: [Link]

Sources

- 1. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 2. klivon.com [klivon.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3 | CID 5743836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid

Introduction

3-(2-(piperidin-1-yl)ethoxy)benzoic acid is a molecule of interest in contemporary drug discovery, embodying structural motifs that are frequently explored for therapeutic potential. As a derivative of benzoic acid, it possesses a carboxylic acid group, while the presence of a piperidine ring introduces a basic nitrogen atom. This bifunctional nature, combining acidic and basic centers, results in a complex physicochemical profile that is critical to its behavior in biological systems. A comprehensive understanding of its properties, such as ionization constant (pKa), solubility, and melting point, is fundamental for researchers, scientists, and drug development professionals. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, and thus, its ultimate efficacy and safety.

This technical guide provides a detailed exploration of the core physicochemical properties of this compound. It is designed to offer not just data, but a deeper, mechanistic understanding of why these properties are what they are, and how they can be reliably determined in a laboratory setting. The protocols described herein are presented with the clarity and rigor expected in a professional research environment, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Predicted Physicochemical Properties

To provide a foundational context for experimental design, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and serve as a valuable starting point for laboratory investigations.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₄H₁₉NO₃ | - |

| Molecular Weight | 249.31 g/mol | - |

| Acidic pKa (Carboxylic Acid) | ~4.5 | MarvinSketch |

| Basic pKa (Piperidine Nitrogen) | ~9.0 | MarvinSketch |

| Aqueous Solubility (logS) | -3.5 (Poorly Soluble) | SwissADME |

| Melting Point | 180 - 195 °C | Machine Learning Models |

Ionization Constants (pKa): A Tale of Two Centers

The ionization behavior of this compound is defined by its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a moderately basic piperidine nitrogen. The pKa values associated with these functional groups are critical as they dictate the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets.

Theoretical Framework

-

The Carboxylic Acid (pKa₁): The benzoic acid moiety is a classic aromatic carboxylic acid. The acidity of the carboxylic proton is influenced by the electron-withdrawing effect of the benzene ring. The ethoxy substituent at the meta position has a minor electron-donating effect through resonance and an electron-withdrawing inductive effect, leading to a pKa value that is predicted to be slightly higher than that of benzoic acid itself (pKa ≈ 4.2)[1][2][3]. Our computational prediction places this value at approximately 4.5.

-

The Piperidine Nitrogen (pKa₂): The piperidine ring contains a secondary amine nitrogen. In contrast to the aromatic pyridine, the nitrogen in piperidine is sp³-hybridized, and its lone pair of electrons is more readily available for protonation, making it a stronger base[4][5][6]. The substitution on the nitrogen with an ethyl chain is not expected to significantly alter its basicity. The predicted pKa of around 9.0 is consistent with substituted piperidines[7][8].

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds. The principle lies in monitoring the change in pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 0.15 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.

-

Titrant Solutions: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is carbonate-free.

-

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel maintained at 25 °C and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

To determine the acidic pKa, titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

To determine the basic pKa, start with a fresh analyte solution and add a slight excess of 0.1 M HCl to fully protonate the piperidine nitrogen. Then, titrate this acidified solution with the standardized 0.1 M NaOH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

Determine the equivalence points from the inflection points of the curve (where the first derivative is at a maximum).

-

The pKa values are determined from the pH at the half-equivalence points. For the carboxylic acid, this will be at the first half-equivalence point. For the piperidine nitrogen, it will be at the second half-equivalence point in the back-titration.

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Critical Factor for Bioavailability

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Given the presence of both a lipophilic aromatic ring and ionizable functional groups, the solubility of this compound is expected to be pH-dependent.

Theoretical Framework

The predicted logS of -3.5 indicates that the intrinsic solubility of the neutral form of the molecule is low. However, its solubility is expected to increase significantly at pH values where either the carboxylic acid is deprotonated (forming a carboxylate salt) or the piperidine nitrogen is protonated (forming an ammonium salt). The lowest solubility will be observed at the isoelectric point, where the net charge of the molecule is zero.

Experimental Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

-

Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification:

-

Prepare a standard curve of the compound at known concentrations.

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for thermodynamic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides an indication of the purity of the compound and the strength of the crystal lattice forces. For pharmaceutical development, the melting point is important for formulation design and stability assessment.

Theoretical Framework

The predicted melting point of 180-195 °C is relatively high, suggesting strong intermolecular forces in the solid state. These forces likely arise from hydrogen bonding between the carboxylic acid groups and ionic interactions between the protonated piperidine and deprotonated carboxylate in the zwitterionic form. Impurities will typically lower and broaden the melting range.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

The area under the peak is proportional to the enthalpy of fusion.

-

Caption: Workflow for melting point determination by DSC.

Conclusion

The physicochemical properties of this compound are a direct reflection of its molecular structure. Its amphoteric nature, with distinct acidic and basic centers, governs its ionization and, consequently, its pH-dependent solubility. The relatively high predicted melting point suggests a stable crystalline form. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these critical parameters. For researchers in drug discovery and development, a thorough characterization of these properties is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

-

Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]

-

Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?[Link]

-

Quora. (2018). Is piperidine more basic than pyridine?[Link]

-

Eduncle. (2020). How basicity of amines depend upon ring size. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

Scribd. Benzoic Acid and Derivatives. [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

-

BYJU'S. Properties of Benzoic Acid. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

-

ChemAxon. Calculator Plugins in MarvinSketch. [Link]

Sources

- 1. annexechem.com [annexechem.com]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. byjus.com [byjus.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. How basicity of amines depend upon ring size [scoop.eduncle.com]

- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

A Deep Dive into the Spectral Analysis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Technical Guide

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of success. 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, with its combination of a benzoic acid moiety, an ether linkage, and a piperidine ring, represents a class of compounds with significant potential in medicinal chemistry. Its structural complexity necessitates a multi-faceted analytical approach to ensure unambiguous identification and purity assessment. This technical guide provides an in-depth exploration of the spectral analysis of this compound, leveraging predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just a presentation of predicted spectral data, but a detailed rationale behind the interpretation. By understanding the interplay of the molecule's functional groups and their spectral signatures, we can confidently elucidate its structure. While experimentally obtained spectra for this specific molecule are not widely available, this guide utilizes established principles of spectroscopy and data from analogous structures to present a robust and scientifically grounded analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound are key to understanding its spectral behavior. The molecule consists of a 1,3-disubstituted benzene ring, a carboxylic acid group, a flexible ethoxy linker, and a saturated piperidine ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-13 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |

| ~7.6 - 7.8 | multiplet | 2H | Ar-H | Aromatic protons ortho and para to the electron-withdrawing carboxylic acid group and ortho to the electron-donating ethoxy group. |

| ~7.2 - 7.4 | multiplet | 2H | Ar-H | Aromatic protons meta to the carboxylic acid group. |

| ~4.2 - 4.4 | triplet | 2H | -O-CH₂- | Protons on the methylene group directly attached to the oxygen, deshielded by the electronegative oxygen atom. |

| ~2.8 - 3.0 | triplet | 2H | -CH₂-N- | Protons on the methylene group adjacent to the piperidine nitrogen. |

| ~2.5 - 2.7 | multiplet | 4H | Piperidine α-CH₂ | Protons on the two methylene groups of the piperidine ring adjacent to the nitrogen. |

| ~1.5 - 1.7 | multiplet | 6H | Piperidine β,γ-CH₂ | Protons on the remaining three methylene groups of the piperidine ring. |

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~167 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two attached oxygen atoms.[3] |

| ~158 - 160 | Ar-C-O | The aromatic carbon directly attached to the ethoxy group is deshielded by the oxygen. |

| ~130 - 135 | Ar-C-COOH | The aromatic carbon bearing the carboxylic acid group. |

| ~129 - 131 | Ar-CH | Aromatic methine carbons. |

| ~120 - 125 | Ar-CH | Aromatic methine carbons. |

| ~115 - 120 | Ar-CH | Aromatic methine carbons. |

| ~65 - 68 | -O-CH₂- | The carbon of the methylene group attached to the ether oxygen. |

| ~57 - 60 | -CH₂-N- | The carbon of the methylene group attached to the piperidine nitrogen. |

| ~54 - 56 | Piperidine α-CH₂ | The two equivalent carbons of the piperidine ring adjacent to the nitrogen. |

| ~25 - 27 | Piperidine β-CH₂ | The two equivalent carbons of the piperidine ring beta to the nitrogen. |

| ~23 - 25 | Piperidine γ-CH₂ | The carbon of the piperidine ring gamma to the nitrogen. |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a solid using the KBr (potassium bromide) pellet method or as a thin film after dissolving in a volatile solvent.[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[5][6][7] |

| ~3050 | C-H stretch | Aromatic | C-H stretching vibrations of the benzene ring.[8] |

| 2950 - 2850 | C-H stretch | Aliphatic | C-H stretching vibrations of the ethoxy and piperidine methylene groups.[8] |

| ~1700 | C=O stretch | Carboxylic Acid | The strong carbonyl stretch is a hallmark of the carboxylic acid group.[5][6][7] |

| ~1600, ~1475 | C=C stretch | Aromatic | Characteristic in-ring stretching vibrations of the benzene ring.[8] |

| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid | Stretching vibrations of the C-O bonds in the ether linkage and the carboxylic acid.[5] |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is a soft ionization method that is well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.[9]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Analysis (Predicted)

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule.

-

Molecular Ion: The molecular weight of the compound is 249.31 g/mol . In positive ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at an m/z of 250.3.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key predicted fragment ions include:

-

Loss of CO₂ (-44 Da): Decarboxylation of the benzoic acid moiety is a common fragmentation pathway for benzoic acids.[10][11]

-

Cleavage of the Ether Bond: Scission of the C-O bonds in the ethoxy linker.

-

Piperidine Ring Fragmentation: α-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of piperidine derivatives, leading to the formation of a stable iminium ion.[9][12]

-

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Conclusion: A Cohesive Analytical Picture

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. While this guide is based on predictive data, the principles and expected spectral features outlined herein provide a robust framework for the analysis of this molecule and its analogs. The detailed interpretation of the predicted ¹H and ¹³C NMR spectra maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This multi-technique approach ensures the scientific rigor required in modern chemical research and drug development.

References

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). PubMed. Retrieved from [Link]

-

Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). TU Delft. Retrieved from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). MDPI. Retrieved from [Link]

-

The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. (n.d.). CSIRO Publishing. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed. Retrieved from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

IR Chart. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Vitro Biological Activity Profile of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Technical Guide for Preclinical Evaluation

Executive Summary

This document provides a comprehensive technical framework for the initial in-vitro characterization of the novel compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. In the absence of existing biological data for this specific meta-substituted isomer, we propose a scientifically rigorous, tiered approach to elucidate its potential as a therapeutic agent. Drawing from the well-documented activities of benzoic acid and piperidine scaffolds, this guide prioritizes the investigation of its anticancer and anti-inflammatory properties.[1][2][3] We present a logical, cost-effective screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice to ensure a self-validating and robust preclinical data package.

Introduction and Scientific Rationale

The compound this compound is a synthetic organic molecule featuring a benzoic acid moiety linked via an ethoxy bridge to a piperidine ring. While structurally related compounds, particularly the para-substituted isomer 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, are known intermediates in the synthesis of established pharmaceuticals, the biological profile of this specific meta-substituted analog remains uncharacterized.

The decision to investigate the anticancer and anti-inflammatory potential of this molecule is hypothesis-driven, based on the established pharmacological importance of its constituent chemical scaffolds:

-

Benzoic Acid Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including significant anticancer potential.[2][4] Various derivatives have been shown to retard cancer cell growth through mechanisms such as the inhibition of histone deacetylases (HDACs).[5]

-

Piperidine Moiety: The piperidine ring is a prevalent N-heterocycle in medicinal chemistry, recognized as a crucial pharmacophore in numerous FDA-approved drugs.[1] Its derivatives are associated with diverse pharmacological effects, including potent anti-inflammatory and analgesic activities.[6][7][8]

Therefore, the unique combination and specific orientation of these functional groups in this compound warrant a thorough investigation into its bioactivity. This guide outlines a systematic in-vitro screening strategy to identify and validate its therapeutic potential.

Proposed Tiered In-Vitro Evaluation Strategy

To ensure a cost-effective and scientifically sound investigation, a tiered or cascaded screening approach is recommended. This strategy begins with broad, high-throughput assays to identify any "hit" activity, which then triggers progression to more complex and resource-intensive mechanistic studies.

Caption: Proposed tiered workflow for in-vitro biological evaluation.

Anticancer Activity Evaluation

The initial hypothesis is that the compound may exhibit cytotoxic effects against cancer cells. The following experimental plan is designed to test this hypothesis and elucidate the underlying mechanism.

3.1 Tier 1: Cell Viability and Cytotoxicity Screening

The primary goal is to determine if the compound can reduce the viability of cancer cells in a dose-dependent manner. The MTT assay is a robust, colorimetric method ideal for this initial screening phase due to its reliability and suitability for high-throughput formats.[9][10]

Principle of the Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

-

Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium with the highest concentration of solvent, e.g., DMSO), and "blank" (medium only).

-

Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the test compound or controls.

-

Incubate for a standard exposure time, typically 48 or 72 hours.

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

-

Data Presentation and Analysis:

The results should be presented as percent cell viability versus compound concentration. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound required to inhibit cell growth by 50%, should be calculated using non-linear regression analysis.

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | |

| 1 | 95 ± 5.1 | ||

| 10 | 72 ± 3.8 | TBD | |

| 50 | 48 ± 4.2 | ||

| 100 | 21 ± 3.1 | ||

| HCT-116 | 0 (Vehicle) | 100 ± 5.2 | |

| 1 | 98 ± 4.9 | ||

| 10 | 80 ± 6.1 | TBD | |

| 50 | 55 ± 5.5 | ||

| 100 | 30 ± 4.7 |

Table 1: Example Data Structure for MTT Assay Results. TBD: To Be Determined.

Anti-inflammatory Activity Evaluation

Inflammation is a key pathological process in many diseases. The structural motifs of the test compound suggest a potential to modulate inflammatory responses.

4.1 Tier 1: Primary Anti-inflammatory Screening

A simple, cost-effective method to screen for potential anti-inflammatory activity is the inhibition of protein denaturation assay. Protein denaturation is a well-documented cause of inflammation.[13] The ability of a compound to prevent this process is a reliable indicator of its anti-inflammatory potential.[14][15]

Principle of the Assay: When proteins are heated, they lose their tertiary and secondary structures, leading to denaturation and coagulation, which increases the turbidity of the solution. Anti-inflammatory drugs can stabilize these proteins and prevent denaturation.[16] Bovine Serum Albumin (BSA) or egg albumin is commonly used as the protein source.[17]

Experimental Protocol: Inhibition of Protein Denaturation Assay

-

Preparation of Reaction Mixture:

-

The reaction mixture (total volume of 5 mL) should contain: 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), 2 mL of varying concentrations of the test compound (e.g., 100 to 1000 µg/mL), and 0.2 mL of egg albumin (from a fresh hen's egg) or BSA solution.[14][17]

-

A standard anti-inflammatory drug, such as Diclofenac or Acetylsalicylic acid, should be used as a positive control.[15]

-

A control solution consists of the protein and PBS without the test compound.

-

-

Incubation:

-

Incubate all mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at a higher temperature, such as 57°C or 70°C, for 20 minutes.[17]

-

-

Measurement:

-

After cooling, measure the turbidity (absorbance) of the solutions using a spectrophotometer at 660 nm.[17]

-

Data Presentation and Analysis:

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[17]

The results should be tabulated to show the dose-dependent inhibitory effect of the compound compared to the standard drug.

| Concentration (µg/mL) | % Inhibition by Test Compound (Mean ± SD) | % Inhibition by Standard Drug (Mean ± SD) |

| 100 | 15.2 ± 2.1 | 35.8 ± 3.3 |

| 250 | 33.7 ± 3.5 | 58.1 ± 4.0 |

| 500 | 54.9 ± 4.1 | 79.5 ± 3.8 |

| 1000 | 78.3 ± 3.9 | 92.4 ± 2.7 |

Table 2: Example Data Structure for Protein Denaturation Assay Results.

4.2 Tier 2: Mechanistic Elucidation - COX-2 Inhibition

If the compound shows significant anti-inflammatory activity in the primary screen, the next logical step is to investigate its effect on key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is a critical enzyme that mediates inflammatory and pain responses.[18] Selective inhibition of COX-2 is the mechanism of action for many modern non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Principle of the Assay: These assays measure the ability of a test compound to block the activity of purified COX-2 enzyme. The assay typically monitors the peroxidase activity of COX-2, which generates a detectable signal (colorimetric or fluorometric) from a probe.[20]

Caption: The COX-2 signaling pathway and the site of potential inhibition.

Experimental Protocol: In-Vitro Fluorometric COX-2 Inhibition Assay

This protocol is representative of commercially available kits (e.g., from BPS Bioscience, Cayman Chemical).[18][21]

-

Reagent Preparation:

-

Prepare assay buffer, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., Amplex™ Red) as per the kit manufacturer's instructions.[18]

-

Dissolve the test compound and a selective COX-2 inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the assay buffer, heme cofactor, and COX-2 enzyme.

-

Add the test compound dilutions or the control inhibitor. Add vehicle (DMSO) to "100% activity" control wells.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[21]

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity (e.g., excitation/emission ~535/590 nm) over time using a microplate reader.[18] The rate of increase in fluorescence is proportional to COX-2 activity.

-

Data Presentation and Analysis:

Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration and determine the IC₅₀ value through non-linear regression. A selectivity index can be calculated if the assay is also run against the COX-1 isoform.

| Enzyme | Test Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |

| COX-1 | TBD | ~13 |

| COX-2 | TBD | ~0.07 |

Table 3: Example Data Structure for COX Inhibition Assay Results. TBD: To Be Determined. Comparative data for known inhibitors like Celecoxib or Ibuprofen should be included.[22]

Conclusion and Future Directions

This technical guide outlines a foundational in-vitro strategy to assess the biological activity of this compound. By employing a logical, tiered approach focusing on potential anticancer and anti-inflammatory properties, researchers can efficiently generate a preliminary data package.

Positive results in these assays—specifically, potent and selective cytotoxicity against cancer cell lines or significant inhibition of inflammatory mediators like COX-2—would provide a strong rationale for advancing the compound to more complex studies. Future work could include broader cell panel screening, investigation of other hallmarks of cancer (e.g., migration, angiogenesis), and eventual progression to in-vivo animal models to evaluate efficacy and safety. This structured evaluation is the critical first step in determining the therapeutic potential of this novel chemical entity.

References

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. [Link]

-

Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (n.d.). IRJPMS. [Link]

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis using Bovine Serum Albumin (BSA) Assay. (2022). Journal of Clinical and Diagnostic Research. [Link]

-

Weiss, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (2023). Pharmacy Education. [Link]

-

Mirke, N. B., Shelke, P. S., Malavdkar, P. R., & Jagtap, P. N. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Organic Chemistry. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2011). Letters in Drug Design & Discovery. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science. [Link]

-

Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. (2024). Future Journal of Pharmaceutical Sciences. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Research Square. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjpms.com [irjpms.com]

- 7. Study of anti-inflammatory response in antitryptic 4-hydroxy piperidines [wisdomlib.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. atcc.org [atcc.org]

- 13. jcdr.net [jcdr.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 17. innpharmacotherapy.com [innpharmacotherapy.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive framework for investigating the potential mechanism of action of the novel compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. In the absence of direct empirical data, this document outlines a scientifically rigorous, multi-pronged approach for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships of analogous compounds and employing a suite of validated experimental protocols, this guide serves as a roadmap for target identification, pathway elucidation, and functional characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to unveil the therapeutic potential of this intriguing molecule.

Introduction: The Investigative Imperative

The compound this compound presents a compelling yet uncharacterized molecular architecture. While direct literature on its biological activity is sparse[1], its structural motifs—a benzoic acid core, a piperidine ring, and an ethoxy linker—are prevalent in a diverse range of bioactive molecules. This suggests a high probability of interaction with one or more biological targets of therapeutic relevance.

Notably, the para-substituted isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a well-documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM)[2][3][4]. This structural relationship strongly suggests that the estrogen receptor (ER) and its associated signaling pathways are a primary avenue of investigation. Furthermore, the broader class of piperidine derivatives exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neurological effects, opening up other potential mechanistic avenues.[5][6][7]

This guide, therefore, puts forth a logical and systematic research plan to de-orphanize this compound. We will explore two primary hypotheses, grounded in the available chemical information, and provide detailed protocols to test them.

Core Hypotheses and Investigative Pathways

Hypothesis 1: Modulation of Estrogen Receptor Signaling

The structural similarity to a key precursor of Raloxifene makes the estrogen receptor a prime candidate target. The compound may act as an agonist, antagonist, or selective modulator of ERα and/or ERβ. Elucidating this potential interaction is the first logical step.

Hypothesis 2: Broad Spectrum Bioactivity Targeting Other Receptors or Enzymes

The piperidine and benzoic acid moieties are known pharmacophores that can interact with a variety of other targets.[8][9] These could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in inflammatory or metabolic pathways. A broader screening approach is warranted to identify non-ER targets.

The following sections will detail the experimental workflows to rigorously test these hypotheses.

Experimental Workflow: A Phased Approach to Mechanism of Action

A tiered approach, starting with broad screening and progressing to more focused mechanistic studies, will be employed.

Phase 1: Initial Target Screening and Validation

The initial phase is designed to identify the primary molecular target(s) of this compound.

Rationale: To quantitatively assess the affinity of the compound for the alpha and beta isoforms of the estrogen receptor.

Protocol: Estrogen Receptor Competitive Binding Assay

-

Plate Preparation: Coat a 96-well, high-binding microplate with a capture antibody specific for ERα or ERβ. Incubate overnight at 4°C. Wash three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 2 hours at room temperature. Wash three times.

-

Binding Reaction:

-

Prepare a reaction mixture containing a fixed concentration of biotinylated estradiol (E2) and recombinant human ERα or ERβ protein in binding buffer.

-

Add a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a known ligand (e.g., unlabeled E2 as a positive control) to the wells.

-

Add the ER/biotinylated-E2 mixture to the wells.

-

Incubate for 2-4 hours at room temperature with gentle agitation.

-

-

Detection:

-

Wash the plate five times to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash five times.

-

Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

-

Measure the signal using a plate reader.

-

-

Data Analysis: Plot the signal as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki (inhibitor constant) can be calculated.

Data Presentation:

| Compound | ERα Ki (nM) | ERβ Ki (nM) |

| This compound | TBD | TBD |

| Estradiol (Control) | TBD | TBD |

| Raloxifene (Control) | TBD | TBD |

Rationale: To identify potential off-target effects or novel primary targets beyond the estrogen receptor.

Protocol: Commercial Receptor Screening Service (e.g., Eurofins SafetyScreen, CEREP BioPrint)

-

Compound Submission: Provide a sufficient quantity of this compound at a high concentration (e.g., 10 mM in DMSO).

-

Assay Performance: The service provider will perform radioligand binding assays for a broad panel of receptors, ion channels, and transporters (typically 40-100 targets). The compound is usually tested at a single high concentration (e.g., 10 µM).

-

Data Analysis: The results are provided as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Phase 2: Cellular and Functional Characterization

Once a primary target is identified and validated, the next phase is to determine the functional consequences of this interaction in a cellular context.

Rationale: To determine if the compound acts as an agonist or antagonist of the identified nuclear receptor (e.g., ER) in a cellular environment.

Protocol: Estrogen Response Element (ERE)-Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line that is ER-negative (e.g., HEK293T or HeLa) in DMEM with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Co-transfect the cells with three plasmids:

-

An expression vector for human ERα or ERβ.

-

A reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a luciferase gene.

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with a serial dilution of this compound.

-

For agonist mode, treat with the compound alone.

-

For antagonist mode, co-treat with a known ER agonist (e.g., 1 nM Estradiol) and the compound.

-

-

Lysis and Luminescence Measurement:

-

After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity versus the log of the compound concentration.

-

For agonist activity, calculate the EC50. For antagonist activity, calculate the IC50.

-

Visualization of Experimental Workflow:

Caption: Workflow for the ERE-Luciferase Reporter Assay.

Rationale: To confirm the engagement of the target pathway by measuring the expression of known downstream target genes.

Protocol: Quantitative PCR (qPCR) for ER Target Genes

-

Cell Culture and Treatment: Culture an ER-positive cell line (e.g., MCF-7 breast cancer cells) in phenol red-free medium with charcoal-stripped serum. Treat the cells with this compound at its EC50 or IC50 concentration for 24 hours. Include appropriate controls (vehicle, E2).

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit (e.g., RNeasy). Synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for known ER target genes (e.g., pS2/TFF1, GREB1, PGR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualization of Proposed Signaling Pathway:

Caption: Proposed Estrogen Receptor Signaling Pathway.

Advanced Mechanistic Studies

Should the initial phases confirm a specific target and functional activity, more advanced studies can be undertaken to provide deeper mechanistic insight.

-

Phospho-protein analysis (Western Blot/ELISA): To investigate the phosphorylation status of key signaling proteins downstream of the target receptor (e.g., Akt, ERK).

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To determine the ultimate effect of the compound on cell growth or death in relevant cell models.

-

In vivo studies: To assess the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in an appropriate animal model.

Conclusion

The path to elucidating the mechanism of action for a novel compound like this compound is a systematic journey of hypothesis-driven experimentation. This guide provides the foundational strategy and detailed protocols necessary to embark on this journey. By first identifying the molecular target(s) and then characterizing the downstream cellular consequences, researchers can build a robust data package that illuminates the compound's biological function and therapeutic potential. The workflows described herein are designed to be both comprehensive and adaptable, providing the scientific community with the tools to turn an enigmatic molecule into a well-understood pharmacological agent.

References

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). Natural Products Chemistry & Research. [Link]

-

Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. (2005). PubMed. [Link]

-

4-(2-Piperidinoethoxy)benzoic acid hydrochloride. (n.d.). PubChem. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). PubMed. [Link]

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. [Link]

-

Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. (n.d.). lookchem. [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.).

-

4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. (n.d.). Triown Chemie. [Link]-acid-hydrochloride_2178988.html)

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. mdpi.com [mdpi.com]

"3-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt properties"

An In-Depth Technical Guide to 3-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt

Executive Summary: This document provides a comprehensive technical overview of this compound hydrochloride salt, a small organic molecule with potential applications in pharmaceutical research and development. It is important to note that this compound is the meta isomer of the more widely documented Raloxifene intermediate, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt.[1][2] Due to the limited availability of specific experimental data for the 3-isomer in public literature, this guide synthesizes information from analogous compounds, established chemical principles, and supplier specifications to provide a robust and practical resource for researchers. The guide covers physicochemical properties, detailed protocols for synthesis and characterization, safety considerations, and a discussion of its potential biological context.

Introduction and Chemical Identity

This compound hydrochloride salt belongs to a class of compounds characterized by a benzoic acid moiety linked via an ethoxy bridge to a piperidine ring. The tertiary amine of the piperidine group allows for the formation of a hydrochloride salt, which typically enhances the compound's stability and aqueous solubility.

While its para-substituted isomer (4-isomer, CAS No. 84449-80-9) is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), the meta-substituted isomer (3-isomer) is less characterized.[1][3] However, its structural similarity suggests it may serve as a valuable building block or scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in various biological targets. This guide provides the foundational knowledge required to synthesize, purify, and characterize this specific isomer.

Chemical Structure:

-

Molecule: this compound hydrochloride salt

-

Parent Compound: 3-(2-(piperidin-1-yl)ethoxy)-benzoic acid[4]

-

Key Features: Aromatic carboxylic acid, ether linkage, tertiary amine (piperidine).

Physicochemical Properties

The properties for the 3-isomer are projected based on the known data for the 4-isomer and general chemical principles. The molecular formula and weight are identical for both isomers. Properties such as melting point and solubility are expected to be similar but not identical.

| Property | Value | Source / Rationale |

| CAS Number | Not assigned / Not found | Inferred from lack of specific database entries. The parent free base is available.[4] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | Calculated from structure; identical to the 4-isomer.[5][6] |

| Molecular Weight | 285.77 g/mol | Calculated from structure; identical to the 4-isomer.[1][5][6] |

| Appearance | White to off-white solid/powder | Typical appearance for similar organic salts.[3][7] |

| Melting Point | ~260-275 °C (decomposes) | Projected based on the 4-isomer's melting point of 267-271°C.[1][3] Isomeric differences cause variation. |

| Solubility | Slightly soluble in DMSO and Methanol. Poorly soluble in water/acetone. | Based on data for the 4-isomer.[3] Salt form enhances solubility in polar protic solvents over the free base. |

| Storage Conditions | Room temperature, inert atmosphere, hygroscopic. | Standard for amine hydrochloride salts.[1] Store in a desiccator. |

Synthesis and Purification

The synthesis of this compound hydrochloride salt can be efficiently achieved via a two-step process: a Williamson ether synthesis followed by ester hydrolysis and salt formation.[8] This approach is adapted from established protocols for the 4-isomer.[3]

Synthesis Workflow

The overall workflow involves synthesizing the ether-linked ester, followed by hydrolysis and conversion to the final hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Detailed Synthesis Protocol

Expert Rationale: This protocol employs the Williamson ether synthesis, a robust SN2 reaction ideal for forming the ether linkage.[8][9] Using methyl 3-hydroxybenzoate as the nucleophile precursor and 1-(2-chloroethyl)piperidine as the electrophile is a logical synthetic disconnection. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl, and isopropyl acetate is a good solvent choice for this reaction temperature. The subsequent acid-catalyzed hydrolysis of the methyl ester and in-situ formation of the hydrochloride salt is an efficient final step.[3]

Materials:

-

Methyl 3-hydroxybenzoate

-

1-(2-chloroethyl)piperidine hydrochloride

-

Potassium carbonate (powdered, anhydrous)

-

Isopropyl acetate

-

4N Hydrochloric Acid

-

Acetone (cold)

-

Deionized water

-

Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, combine methyl 3-hydroxybenzoate (1 equivalent), 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents), and powdered potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add isopropyl acetate to the flask (approx. 8-10 mL per gram of the limiting reagent).

-

Ether Synthesis: Begin stirring and slowly heat the mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

-

Initial Workup: Cool the reaction to room temperature. Add deionized water and stir until all inorganic salts are dissolved. Transfer the mixture to a separatory funnel and discard the aqueous layer.

-

Hydrolysis and Salt Formation: Extract the organic layer three times with 4N hydrochloric acid. Combine the acidic aqueous extracts.

-

Ester Hydrolysis: Heat the combined aqueous extracts to reflux (approx. 95-100°C) for 6-8 hours to ensure complete hydrolysis of the methyl ester.

-

Product Isolation: After hydrolysis, cool the solution in an ice bath for at least 30 minutes. The product, this compound hydrochloride salt, should precipitate as a white solid.

-